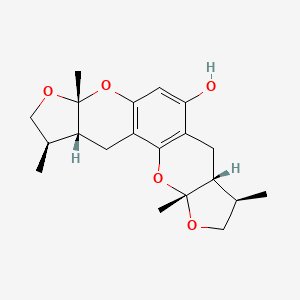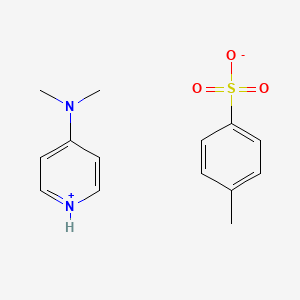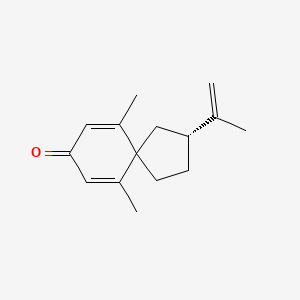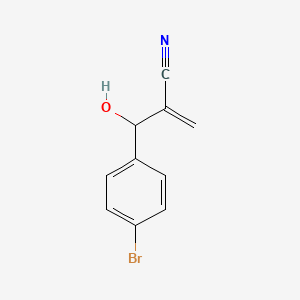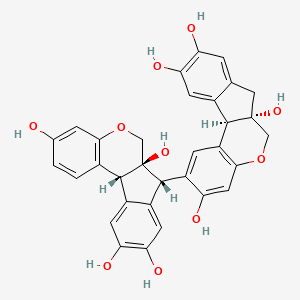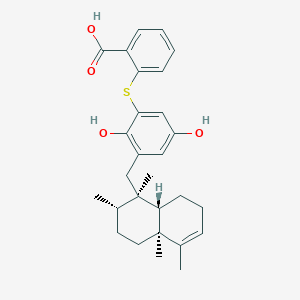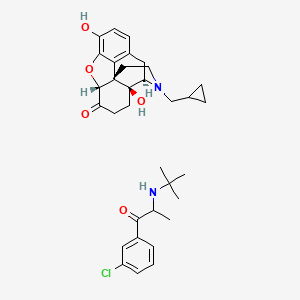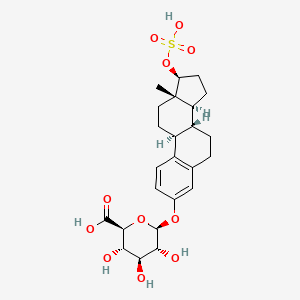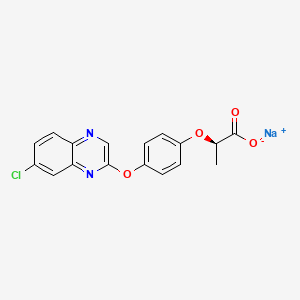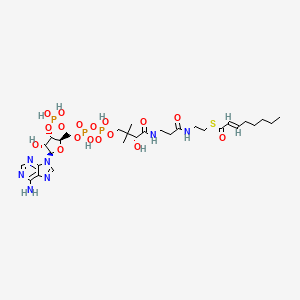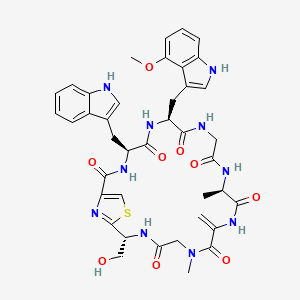
ArgyrinF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ArgyrinF is a natural product found in Archangium gephyra with data available.
Scientific Research Applications
Antibacterial and Antitumor Activity
- Argyrins, including ArgyrinF, are recognized for their antibacterial and antitumor properties. These cyclic octapeptides, produced by myxobacteria and actinomycetes, target elongation factor G (EF-G) in bacteria, inhibiting protein synthesis. In eukaryotic cells, ArgyrinF targets mitochondrial elongation factor G1 (EF-G1), blocking mitochondrial translation and thereby inhibiting the growth of yeast and tumor cells (Nyfeler et al., 2012).
Mechanism of Action and Resistance
- Research on Pseudomonas aeruginosa, a resistant pathogen, revealed that ArgyrinF acts by binding to a novel allosteric pocket in EF-G. Mutations in EF-G confer resistance to Argyrin, indicating a new mode of protein synthesis inhibition. This understanding is crucial for developing strategies to combat bacterial resistance (Bielecki et al., 2012).
Biosynthesis and Heterologous Production
- The biosynthetic pathway of Argyrins was characterized, leading to improved heterologous production methods. This research enhanced the understanding of argyrin production and facilitated the creation of novel argyrin derivatives, expanding the potential for therapeutic applications (Pogorevc et al., 2019).
Interaction with Ribosomes
- ArgyrinF inhibits protein synthesis by interacting with and trapping EF-G on the ribosome during translocation. This mechanism is crucial for understanding its antibacterial properties and potential use as an antibiotic against multidrug-resistant bacteria (Wieland et al., 2022).
Role in Tumor Suppression
- ArgyrinF plays a critical role in mediating antitumor activities through the stabilization of tumor suppressor proteins, highlighting its potential in cancer therapy. It has been shown to stop tumor cell proliferation by stabilizing the protein p27(kip1), a key factor in cell cycle regulation (Nickeleit et al., 2008).
properties
Product Name |
ArgyrinF |
|---|---|
Molecular Formula |
C40H44N10O9S |
Molecular Weight |
840.9 g/mol |
IUPAC Name |
(4S,7S,13R,22R)-22-(hydroxymethyl)-4-(1H-indol-3-ylmethyl)-7-[(4-methoxy-1H-indol-3-yl)methyl]-13,18-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C40H44N10O9S/c1-20-35(54)45-21(2)40(58)50(3)17-33(53)46-29(18-51)39-49-30(19-60-39)38(57)48-28(12-22-14-41-25-9-6-5-8-24(22)25)37(56)47-27(36(55)43-16-32(52)44-20)13-23-15-42-26-10-7-11-31(59-4)34(23)26/h5-11,14-15,19-20,27-29,41-42,51H,2,12-13,16-18H2,1,3-4H3,(H,43,55)(H,44,52)(H,45,54)(H,46,53)(H,47,56)(H,48,57)/t20-,27+,28+,29-/m1/s1 |
InChI Key |
FJSMXOTZGJRIEU-GZAHMLPMSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)NC(=C)C(=O)N(CC(=O)N[C@@H](C2=NC(=CS2)C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC3=CNC4=C3C(=CC=C4)OC)CC5=CNC6=CC=CC=C65)CO)C |
Canonical SMILES |
CC1C(=O)NC(=C)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC3=CNC4=C3C(=CC=C4)OC)CC5=CNC6=CC=CC=C65)CO)C |
synonyms |
argyrin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



